molecular formula C19H22N4O4S B2585498 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide CAS No. 941487-51-0

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide

Cat. No.: B2585498
CAS No.: 941487-51-0
M. Wt: 402.47
InChI Key: JPWHDUBBWMVPPE-UHFFFAOYSA-N
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Description

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide (also known as PSB-603) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PSB-603 belongs to the class of small-molecule inhibitors that specifically target the protein kinase CK2, which is known to play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

PSB-603 exerts its pharmacological effects by inhibiting the activity of CK2, a serine/threonine protein kinase that is involved in various cellular processes. CK2 is known to phosphorylate a wide range of target proteins, including transcription factors, signaling molecules, and enzymes. The inhibition of CK2 by PSB-603 leads to the dysregulation of these cellular processes, ultimately leading to the induction of apoptosis in cancer cells and the reduction of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
In addition to its pharmacological effects, PSB-603 has been shown to have several biochemical and physiological effects. PSB-603 has been found to be highly selective for CK2, with minimal off-target effects on other protein kinases. Furthermore, PSB-603 has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of PSB-603 is its high selectivity for CK2, which minimizes off-target effects and reduces the risk of toxicity. Additionally, PSB-603 has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of PSB-603 is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Future Directions

PSB-603 has shown promising results in preclinical studies, and several future directions can be explored to further its therapeutic potential. One possible direction is to investigate the efficacy of PSB-603 in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies can be conducted to explore the potential of PSB-603 in other diseases, such as autoimmune disorders and viral infections. Furthermore, the development of more potent and selective CK2 inhibitors can be pursued to improve the therapeutic efficacy of PSB-603 and other similar compounds.

Synthesis Methods

The synthesis of PSB-603 involves the reaction of 4-acetylpiperazine with 4-fluorobenzenesulfonyl chloride, followed by the addition of 2-pyridylmethylamine and subsequent purification steps. The final product is obtained as a white crystalline solid with a purity of over 98%.

Scientific Research Applications

PSB-603 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by PSB-603 has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth. Additionally, PSB-603 has been found to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. Moreover, PSB-603 has been shown to have neuroprotective effects by reducing oxidative stress-induced neuronal damage.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-15(24)22-9-11-23(12-10-22)28(26,27)18-7-4-5-16(13-18)19(25)21-14-17-6-2-3-8-20-17/h2-8,13H,9-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHDUBBWMVPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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